molecular formula C12H13F2NO2 B1468754 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1409477-73-1

1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468754
CAS RN: 1409477-73-1
M. Wt: 241.23 g/mol
InChI Key: HTRWYTWOBZVCKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring attached to a benzyl group with two fluorine atoms at the 2 and 4 positions. The pyrrolidine ring contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . The pyrrolidine ring can be functionalized to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Material Science and Adsorption

Compounds with pyrrolidine structures have been investigated for their utility in material science, particularly in the development of metal-organic frameworks (MOFs). These frameworks exhibit unique properties for dye adsorption, showcasing their potential for environmental cleanup and selective adsorption processes. A study by Zhao et al. (2020) synthesized a novel MOF using a pyrrolidine derivative, demonstrating its effective adsorption of methyl orange, highlighting the utility of such compounds in removing anionic dyes from aqueous solutions (Zhao et al., 2020).

Pharmaceutical Development

In pharmaceutical research, pyrrolidine derivatives are explored for their medicinal properties. For instance, compounds with pyrrolidine cores have been synthesized and analyzed for their inhibitory activity against influenza neuraminidase, suggesting their potential as antiviral agents. Wang et al. (2001) discovered a potent inhibitor, demonstrating the relevance of pyrrolidine derivatives in developing treatments for viral infections (Wang et al., 2001).

Organic Synthesis Methodologies

Pyrrolidine derivatives are key intermediates in organic synthesis, enabling the construction of complex molecular architectures through C-H functionalization and redox-annulations. Research by Kang et al. (2015) highlighted the versatility of cyclic amines like pyrrolidine in reactions with α,β-unsaturated carbonyl compounds, paving the way for the synthesis of novel organic compounds (Kang et al., 2015).

Biological Activities

The exploration of pyrrolidine derivatives extends into the investigation of their biological activities. Rezai et al. (2018) synthesized bromophenols with pyrrolidine structures, evaluating their antioxidant and anticholinergic activities. This research underscores the potential of pyrrolidine derivatives in developing therapeutics with antioxidant properties (Rezai et al., 2018).

Mechanism of Action

    Biochemical Pathways

      Pyrrolidine derivatives, like DFPM , have been associated with diverse activities:
        Some pyrrolidine derivatives exhibit antibacterial, antifungal, and antiviral properties . Others demonstrate potential against cancer cells . Certain pyrrolidines possess anti-inflammatory effects . Pyrrolidine derivatives may inhibit enzymes like carbonic anhydrase and cholinesterase .

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWYTWOBZVCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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